molecular formula C11H16BrN3O2S B1323440 5-Bromo-2-(4-ethanesulfonylpiperazin-1-yl)pyridine

5-Bromo-2-(4-ethanesulfonylpiperazin-1-yl)pyridine

Cat. No. B1323440
M. Wt: 334.24 g/mol
InChI Key: LOEXWBFDYUKVSM-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

2,5-Dibromopyridine (1 g) was heated in dimethylacetamide (2.5 ml) with ethanesulfonylpiperazine (0.752 g) and diisopropylethylamine (1.84 ml) at 120° C. for 18 h. After cooling, the reaction mixture was poured into water (30 ml) and the precipitated solid was collected by filtration. The product was purified by column chromatography eluting with dichloromethane (0.50 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.752 g
Type
reactant
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH2:9]([S:11]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)(=[O:13])=[O:12])[CH3:10].C(N(C(C)C)CC)(C)C.O>CC(N(C)C)=O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:17]2[CH2:16][CH2:15][N:14]([S:11]([CH2:9][CH3:10])(=[O:12])=[O:13])[CH2:19][CH2:18]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
0.752 g
Type
reactant
Smiles
C(C)S(=O)(=O)N1CCNCC1
Name
Quantity
1.84 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane (0.50 g)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)N1CCN(CC1)S(=O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.